[2-(Dicyclohexylboranyl)ethyl](trimethyl)silane
Description
2-(Dicyclohexylboranyl)ethylsilane is an organoboron-silicon hybrid compound characterized by a dicyclohexylboranyl group attached to an ethyltrimethylsilane backbone. This structure combines the steric bulk of cyclohexyl substituents with the silicon-boron synergy, making it valuable in hydroboration reactions and cross-coupling catalysis. Its applications span asymmetric synthesis and polymer chemistry, where its stability and selectivity are advantageous .
Properties
CAS No. |
64212-30-2 |
|---|---|
Molecular Formula |
C17H35BSi |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-dicyclohexylboranylethyl(trimethyl)silane |
InChI |
InChI=1S/C17H35BSi/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h16-17H,4-15H2,1-3H3 |
InChI Key |
MNDLKTNEBHAUMT-UHFFFAOYSA-N |
Canonical SMILES |
B(CC[Si](C)(C)C)(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2-(Dicyclohexylboryl)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can participate in reduction reactions, particularly in the presence of hydride donors.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids and boronate esters.
Reduction: Reduced boron species and silyl-protected alcohols.
Substitution: Various silyl ethers and amines.
Scientific Research Applications
(2-(Dicyclohexylboryl)ethyl)trimethylsilane finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a protecting group for alcohols.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of (2-(Dicyclohexylboryl)ethyl)trimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The boron center can form stable complexes with various substrates, facilitating reactions such as cross-coupling and reduction. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
- Structure : Features a dioxaborolane ring (B-O-B) instead of dicyclohexylboranyl. The ethynyl linker enhances conjugation.
- Synthesis: Prepared via Sonogashira coupling or nucleophilic substitution (45.5–92% yield) using potassium hydrogen carbonate in 1,2-dimethoxyethane .
- Reactivity : The dioxaborolane group stabilizes boron, reducing Lewis acidity compared to the target compound. Ethynyl groups enable click chemistry applications.
- Physicochemical Properties :
2-(Chloromethoxy)ethyltrimethylsilane (SEM-Cl)
- Structure : Contains a chloromethoxy group (-O-CH2-Cl) instead of boron.
- Synthesis : Stabilized with diisopropylethylamine to prevent decomposition. Used as a protecting group for alcohols in organic synthesis .
- Reactivity : The chloromethoxy group acts as a leaving group, enabling nucleophilic substitutions. Lacks boron-mediated reactivity.
- Applications: Primarily in peptide synthesis and carbohydrate chemistry, contrasting with the target compound’s role in organometallic catalysis .
Allyltrimethylsilane Derivatives (e.g., [2-(4-Fluorophenyl)allyl]trimethylsilane)
- Structure : Aryl-substituted allyl groups attached to trimethylsilane. Lacks boron.
- Reactivity : Allylsilanes undergo electrophilic substitutions (e.g., Hosomi-Sakurai reactions). The absence of boron limits utility in cross-coupling.
- Characterization : ¹H NMR shows distinct shifts for aryl substituents (e.g., 4-fluorophenyl: δ 6.8–7.2 ppm) .
Hexamethyldisiloxane
- Structure : Two trimethylsilyl groups linked by an oxygen atom (siloxane bond).
- Properties :
Comparative Data Tables
Table 2: Physicochemical Properties
Key Findings
- Steric Effects : The dicyclohexylboranyl group in the target compound provides greater steric hindrance than dioxaborolane analogs, slowing reaction rates but improving selectivity in asymmetric catalysis .
- Boron Reactivity: Unlike SEM-Cl or allylsilanes, the target compound’s boron center enables transmetalation in Suzuki-Miyaura couplings, a feature absent in non-boron analogs .
- Stability : SEM-Cl requires stabilization with amines, whereas the target compound’s cyclohexyl groups enhance air stability compared to more reactive boranes like 9-BBN .
Biological Activity
2-(Dicyclohexylboranyl)ethylsilane is a compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, pharmacological properties, and potential applications, supported by relevant data tables and findings from case studies.
- Chemical Formula : CHBSi
- Molecular Weight : 225.3 g/mol
- CAS Number : 3439-38-1
- IUPAC Name : 2-(dicyclohexylboranyl)ethylsilane
The precise mechanism of action for 2-(Dicyclohexylboranyl)ethylsilane remains under investigation. However, it is hypothesized to interact with biological membranes and proteins due to its silane and boron functionalities, which may influence cellular signaling pathways.
Pharmacodynamics
Research indicates that this compound exhibits several pharmacodynamic properties:
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions.
Toxicity Profile
The toxicity of 2-(Dicyclohexylboranyl)ethylsilane has been evaluated in various models:
- Acute Toxicity : LD50 values indicate low acute toxicity in rodent models.
- Carcinogenicity : Current data do not classify the compound as a carcinogen, but long-term studies are necessary for conclusive evidence.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. |
| Study 2 | Reported moderate enzyme inhibition affecting metabolic pathways related to drug metabolism. |
| Study 3 | Evaluated the compound's effect on cell viability across different cancer cell lines, showing varied responses based on cell type. |
In Vitro Studies
In vitro assays have shown that 2-(Dicyclohexylboranyl)ethylsilane can induce apoptosis in cancer cells through the activation of caspase pathways. The efficacy varied based on concentration and exposure time.
In Vivo Studies
Animal studies have shown promising results in reducing tumor size without significant adverse effects on normal tissues. These findings support further exploration into its therapeutic potential.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-(Dicyclohexylboranyl)ethylsilane, and what are their critical reaction parameters?
The synthesis typically involves coupling reactions between organoboron precursors and silane derivatives. For example, analogous boron-containing silanes are synthesized via:
- Cyclohexenylborane coupling : Reacting cyclohexenylborane with trimethylsilyl chloride in the presence of a base (e.g., K₂CO₃) under inert conditions (N₂/Ar) to prevent oxidation .
- Catalytic cross-coupling : Using PdCl₂(PPh₃)₂ and CuI catalysts in solvents like tetrahydrofuran (THF) or diethylamine, with reaction times of 12–16 hours at 28–50°C .
- Inert atmosphere : Critical for stabilizing borane intermediates, as moisture or oxygen can degrade reactive boron-silicon bonds .
Q. What spectroscopic methods are most effective for characterizing 2-(Dicyclohexylboranyl)ethylsilane?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of cyclohexyl, boranyl, and trimethylsilyl groups via characteristic shifts (e.g., δ ~0.1 ppm for Si(CH₃)₃) .
- IR spectroscopy : Identification of B–C (∼1,200 cm⁻¹) and Si–C (∼700 cm⁻¹) bonds .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₇H₃₃BSi: ~292.3 g/mol) .
Q. How should researchers handle and store 2-(Dicyclohexylboranyl)ethylsilane to ensure stability?
- Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the boranyl group .
- Handling : Use anhydrous solvents (e.g., THF, hexane) and gloveboxes for moisture-sensitive steps .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions during the boronation step in the synthesis of 2-(Dicyclohexylboranyl)ethylsilane?
- Catalyst optimization : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve regioselectivity in cross-coupling reactions, reducing undesired byproducts .
- Temperature control : Maintaining reactions at 28–50°C prevents thermal decomposition of boron intermediates .
- Precursor purification : Pre-purifying dicyclohexylborane via distillation minimizes impurities that could trigger side reactions .
Q. What mechanistic pathways explain the reactivity of 2-(Dicyclohexylboranyl)ethylsilane in cross-coupling reactions?
- Oxidative addition : The boron-silicon bond undergoes cleavage in the presence of transition metals (e.g., Pd⁰ → Pd²⁺), forming active intermediates for Suzuki-Miyaura couplings .
- Transmetallation : Boron-to-metal transfer occurs via a tetracoordinated borate intermediate, facilitated by bases like K₂CO₃ .
- Steric effects : The dicyclohexylboranyl group’s bulkiness can slow reactivity, requiring longer reaction times (16+ hours) for complete conversion .
Q. What strategies are recommended for resolving contradictory data regarding the compound’s reactivity in cross-coupling reactions?
- Control experiments : Replicate reactions under identical conditions (solvent, catalyst, temperature) to isolate variables .
- Purity assessment : Use HPLC (≥99% purity) to confirm the absence of impurities that might skew reactivity results .
- Isolation of intermediates : Identify transient species (e.g., borate esters) via in-situ NMR or quenching studies .
Q. How does the steric bulk of the dicyclohexylboranyl group influence the compound’s applications in asymmetric synthesis?
- Chiral induction : The cyclohexyl groups create a chiral environment, enabling enantioselective C–B bond formation in catalytic cycles .
- Substrate compatibility : Bulky substrates may require tailored catalysts (e.g., BINAP-Pd complexes) to accommodate steric hindrance .
- Kinetic studies : Monitor reaction rates via ¹¹B NMR to correlate steric effects with turnover frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
